1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine
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Overview
Description
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine is a heterocyclic compound that features a unique combination of a triazolo[1,5-a]pyrimidine core with a thiophene and pyrrolidine substituent
Preparation Methods
The synthesis of 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine typically involves the following steps:
Formation of the triazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene substituent: This step often involves the use of thiophene derivatives and coupling reactions.
Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, which is relevant for cancer treatment.
Biological Studies: The compound’s effects on cell cycle progression and apoptosis induction have been investigated.
Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds include other triazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential medicinal applications.
Triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
The uniqueness of 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine lies in its specific combination of substituents, which confer distinct biological activities and potential therapeutic benefits.
Properties
IUPAC Name |
5-methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-10-6-13(19-14(17-10)15-9-16-19)18-4-2-11(7-18)12-3-5-20-8-12/h3,5-6,8-9,11H,2,4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUROXMJESCODG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC(C3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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